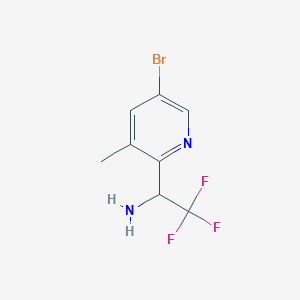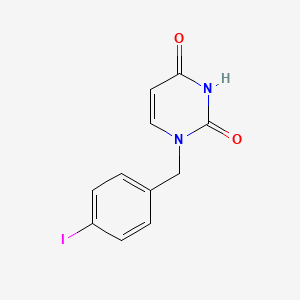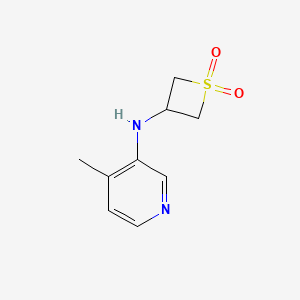
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate is an organic compound known for its unique structural features and reactivity It is characterized by the presence of multiple methyl groups, a dihydrobenzofuran ring, and a sulfonyl isothiocyanate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate typically involves the reaction of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetonitrile or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure efficient and cost-effective production. Additionally, industrial processes would incorporate advanced purification techniques to achieve the required purity standards for commercial applications .
化学反応の分析
Types of Reactions
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: Although less common, the compound can be subjected to oxidation or reduction under specific conditions to modify its functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution and addition reactions.
Solvents: Organic solvents like acetonitrile, chloroform, and dichloromethane are frequently used.
Catalysts: In some cases, catalysts such as Lewis acids or bases may be employed to facilitate the reactions.
Major Products
The major products formed from these reactions include thiourea derivatives, sulfonamides, and other substituted benzofuran compounds. These products are often of interest for their potential biological activity and material properties .
科学的研究の応用
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of thiourea derivatives.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Chemical Research: The compound is used in studies exploring new chemical reactions and mechanisms, contributing to the advancement of organic chemistry.
作用機序
The mechanism of action of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate involves its reactivity with nucleophiles. The sulfonyl isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, such as thioureas and sulfonamides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
類似化合物との比較
Similar Compounds
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride: This compound is a precursor in the synthesis of the isothiocyanate derivative and shares similar structural features.
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide: Another related compound, differing by the presence of a sulfonamide group instead of an isothiocyanate group.
Uniqueness
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate is unique due to its combination of a dihydrobenzofuran ring with multiple methyl groups and a sulfonyl isothiocyanate functional group.
特性
分子式 |
C14H17NO3S2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
2,2,4,6,7-pentamethyl-N-(sulfanylidenemethylidene)-3H-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C14H17NO3S2/c1-8-9(2)13(20(16,17)15-7-19)10(3)11-6-14(4,5)18-12(8)11/h6H2,1-5H3 |
InChIキー |
HWDZDROOBXFNHG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N=C=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15223440.png)







![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15223473.png)




